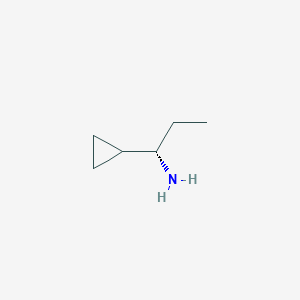

(S)-1-cyclopropyl-propylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-1-cyclopropylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSMQHKMPTBAR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Context of Chiral Amines

Chiral amines are organic compounds that are fundamental to the life sciences, largely because of their prevalence in a wide array of natural products, drugs, and other biologically active molecules. beilstein-journals.org Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a crucial concept in drug design and development. smolecule.com Biological systems, such as enzymes and receptors, are themselves chiral, meaning they often interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule. smolecule.com This stereoselectivity can lead to one enantiomer producing a desired therapeutic effect while the other may be inactive or, in some cases, cause unwanted effects. smolecule.com

Consequently, the synthesis of single-enantiomer compounds is a major focus in the pharmaceutical and agrochemical industries. longdom.org Chiral amines, such as (S)-1-cyclopropyl-propylamine, are highly valued as intermediates or building blocks in the asymmetric synthesis of these enantiomerically pure active ingredients. researchgate.netgoogle.com The development of efficient methods to produce chiral amines, including transition metal-catalyzed asymmetric hydrogenation and biocatalytic processes, has a direct and significant impact on medicinal chemistry and the pharmaceutical industry. nih.gov The amine functional group itself is a key pharmacophore in many drugs, and its incorporation into a molecule can be critical for biological activity. nih.gov

The presence of a cyclopropyl (B3062369) group, as seen in (S)-1-cyclopropyl-propylamine, adds another layer of chemical interest. The three-membered ring is highly strained, which enhances the molecule's reactivity and provides unique conformational properties. longdom.org In drug design, a cyclopropyl ring is often used to lock a molecule into a specific, bioactive conformation, which can lead to a significant increase in potency and improved metabolic stability. longdom.org

Overview of Academic Research Trajectories for S 1 Cyclopropyl Propylamine

Stereoselective Synthesis of (S)-1-Cyclopropyl-propylamine

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. For (S)-1-cyclopropyl-propylamine, the key challenge lies in controlling the stereochemistry at the carbon atom bearing both the cyclopropyl ring and the amino group. The primary precursor for these syntheses is the prochiral ketone, 1-cyclopropylbutan-1-one (B1266937).

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a direct and efficient route to chiral amines from prochiral ketones. Among the most powerful methods is biocatalytic asymmetric amination using transaminases.

Biocatalytic Asymmetric Amination: Amine transaminases (ATAs or TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. researchgate.net For the synthesis of (S)-1-cyclopropyl-propylamine, an (S)-selective ω-transaminase is employed to convert 1-cyclopropylbutan-1-one into the desired chiral amine with high enantiomeric excess (ee). nih.gov

The reaction mechanism is a ping-pong bi-bi process where the enzyme's PLP cofactor first accepts the amino group from an amino donor (commonly L-alanine or isopropylamine), forming pyridoxamine-5'-phosphate (PMP). The PMP intermediate then transfers the amino group to the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor. researchgate.net

A significant challenge in transaminase reactions is the unfavorable thermodynamic equilibrium. nih.gov To drive the reaction towards product formation, various strategies are employed, such as using a large excess of the amino donor or removing the ketone by-product (e.g., pyruvate (B1213749) when using L-alanine). Pyruvate can be removed using a secondary enzyme system, such as lactate (B86563) dehydrogenase (which converts it to lactate) or pyruvate decarboxylase (which converts it to acetaldehyde (B116499) and CO2). tdx.cat

Figure 1: Asymmetric synthesis of (S)-1-cyclopropyl-propylamine using an (S)-selective transaminase with a coupled enzyme system for by-product removal to shift the equilibrium.

Figure 1: Asymmetric synthesis of (S)-1-cyclopropyl-propylamine using an (S)-selective transaminase with a coupled enzyme system for by-product removal to shift the equilibrium.

The selection of the transaminase is critical for achieving high stereoselectivity and conversion. Modern protein engineering techniques have been used to develop highly active and selective transaminases for a wide range of bulky ketone substrates. rsc.org

Table 1: Representative Data for Transaminase-Catalyzed Synthesis of (S)-1-Cyclopropyl-propylamine

| Transaminase Source | Amino Donor | By-product Removal System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Vibrio fluvialis | L-Alanine (300 mM) | Whole Cells (LDH activity) | 92 | >99 | nih.gov |

| Paraburkholderia phymatum (Engineered) | Isopropylamine | None (High donor conc.) | 94 | >99.9 | rsc.org |

| Recombinant E. coli | L-Alanine | Pyruvate Decarboxylase | >95 | >99 | tdx.cat |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, terpenes, or carbohydrates as starting materials. wikipedia.org This strategy incorporates a pre-existing stereocenter into the final molecule.

For (S)-1-cyclopropyl-propylamine, a hypothetical chiral pool approach could start from a naturally occurring chiral building block. For instance, a synthesis could be envisioned starting from a pinene-derived chiral cyclopropylamine, which is then elaborated to the target structure. rsc.org Another possibility involves the use of a chiral amino acid. However, for a relatively small molecule like (S)-1-cyclopropyl-propylamine, such routes are often more lengthy and less atom-economical compared to modern asymmetric catalytic methods. rsc.org Asymmetric catalysis is typically preferred unless a chiral pool starting material bears a very close structural resemblance to the target. wikipedia.org

Asymmetric Hydrogenation Routes to (S)-1-Cyclopropyl-propylamine Precursors

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral amines. sioc-journal.cn The process generally involves two steps:

Imine Formation: The precursor ketone, 1-cyclopropylbutan-1-one, is condensed with an amine, such as ammonia (B1221849) or a benzylamine, to form the corresponding ketimine.

Asymmetric Hydrogenation: The C=N double bond of the imine is hydrogenated using a chiral transition-metal catalyst.

Catalysts for this transformation are typically complexes of iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, Ph-BPE) or P,N ligands. nih.gov The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and enantioselectivity. The strong conjugation stability of some N-heterocyclic compounds can make hydrogenation challenging, requiring the development of highly efficient catalytic systems. sioc-journal.cn For acyclic imines, iridium catalysts have shown particular promise.

Figure 2: General scheme for the synthesis of (S)-1-cyclopropyl-propylamine via asymmetric hydrogenation of an in-situ formed imine.

Figure 2: General scheme for the synthesis of (S)-1-cyclopropyl-propylamine via asymmetric hydrogenation of an in-situ formed imine.

Table 2: Typical Catalyst Systems for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral P,N Ligand | Acyclic Ketimines | 85-99 | 90-99 | nih.gov |

| RuCl₂(chiral-diphosphine)(chiral-diamine) | Aryl Alkyl Ketimines | >95 | >98 | nih.gov |

| Rh(I) / Chiral Diphosphine Ligand | N-Acetyl Imines | ~90 | ~95 | sioc-journal.cn |

Optimization of Reaction Conditions and Yields for (S)-1-Cyclopropyl-propylamine Synthesis

Optimizing reaction conditions is critical to maximize yield, enantioselectivity, and process efficiency. For the synthesis of (S)-1-cyclopropyl-propylamine, optimization strategies depend heavily on the chosen synthetic route.

For the biocatalytic transamination route , key parameters to optimize include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. nih.gov

Substrate and Co-substrate Concentration: High substrate concentrations can lead to inhibition, while the concentration of the amino donor affects the reaction equilibrium. nih.gov

Solvent: While often performed in aqueous buffers, co-solvents may be used to improve substrate solubility.

For asymmetric hydrogenation , optimization involves screening:

Catalyst and Ligand: The combination of the metal precursor and the chiral ligand is the most critical factor.

Solvent: The choice of solvent can significantly influence catalyst activity and selectivity.

Hydrogen Pressure and Temperature: These parameters affect reaction rates and, in some cases, selectivity.

Additives: Acids or bases are sometimes added to facilitate catalyst activation or imine formation.

Table 3: Example of Reaction Optimization for Transaminase-Catalyzed Amination

| Parameter Varied | Condition | Conversion (%) | ee (%) |

|---|---|---|---|

| pH | 6.0 | 55 | >99 |

| 7.0 | 92 | >99 | |

| 8.0 | 81 | >99 | |

| Temperature (°C) | 25 | 75 | >99 |

| 30 | 92 | >99 | |

| 40 | 88 | 98 | |

| Amino Donor Conc. (L-Ala) | 100 mM | 60 | >99 |

| 300 mM | 92 | >99 | |

| 500 mM | 93 | >99 |

Data is representative and based on general principles of enzyme optimization. nih.gov

Green Chemistry Principles in the Synthesis of (S)-1-Cyclopropyl-propylamine

Applying green chemistry principles to the synthesis of amines is crucial for developing sustainable manufacturing processes. acs.orgrsc.org

Biocatalysis: The transaminase route is inherently green. It operates under mild conditions (room temperature, neutral pH) in water, avoiding the need for toxic organic solvents and hazardous reagents. mdpi.com Enzymes are biodegradable, and the high selectivity reduces waste generation and simplifies purification. rsc.org

Catalysis over Stoichiometric Reagents: Both asymmetric hydrogenation and biocatalysis use catalytic amounts of the chiral source, which is superior to methods using stoichiometric chiral auxiliaries in terms of atom economy. rsc.org

Atom Economy: Direct asymmetric amination of a ketone has a higher atom economy than multi-step sequences or classical methods like the Gabriel synthesis, which generate stoichiometric waste. rsc.org

Solvent Choice: For chemical catalysis like hydrogenation, the use of green solvents such as ethanol (B145695) or minimizing solvent use is a key consideration. acs.org Deep eutectic solvents (DESs) are also emerging as environmentally friendly alternatives to traditional volatile organic solvents for some amine syntheses. mdpi.com

Energy Efficiency: Biocatalytic reactions that run at ambient temperature and pressure are more energy-efficient than hydrogenations that may require high pressures and temperatures. acs.org

Renewable Feedstocks: While the immediate precursors may be derived from petrochemical sources, a long-term green chemistry goal is to source starting materials like ketones from renewable biomass. rsc.org

By prioritizing methods like biocatalysis and optimizing catalytic chemical routes to use less hazardous materials and energy, the synthesis of (S)-1-cyclopropyl-propylamine can be aligned with the principles of sustainable chemical manufacturing.

Mechanistic Investigations of Reactions Involving S 1 Cyclopropyl Propylamine

Reaction Pathways and Kinetic Analysis of (S)-1-Cyclopropyl-propylamine Transformations

There is no specific research detailing the reaction pathways or providing kinetic analysis for transformations involving (S)-1-cyclopropyl-propylamine. Studies on other, structurally different cyclopropylamines have suggested potential pathways such as Single Electron Transfer (SET) in photochemical cycloadditions of N-aryl cyclopropylamines. However, these findings cannot be directly extrapolated to (S)-1-cyclopropyl-propylamine. A thorough search of chemical databases and scientific journals did not yield any kinetic data, such as rate constants or reaction orders, for reactions involving this specific compound.

Transition State Analysis and Reaction Energetics

No computational or experimental studies on the transition state analysis or reaction energetics of transformations involving (S)-1-cyclopropyl-propylamine have been found in the scientific literature. Mechanistic understanding at the molecular level, which is often elucidated through techniques like density functional theory (DFT) calculations, is not available for this compound. As a result, there is no data on the energies of transition states, activation barriers, or the thermodynamic profiles of reactions in which (S)-1-cyclopropyl-propylamine participates.

Applications of S 1 Cyclopropyl Propylamine in Complex Organic Synthesis

(S)-1-Cyclopropyl-propylamine as a Chiral Building Block in Complex Molecule Synthesis

The use of chiral building blocks is a fundamental strategy in asymmetric synthesis, allowing for the introduction of specific stereochemistry into a target molecule. Chiral amines, in particular, are valuable precursors for a wide array of more complex chiral ligands, auxiliaries, and synthons.

Despite the potential of (S)-1-cyclopropyl-propylamine to serve as such a building block, there is a lack of specific examples in the scientific literature demonstrating its direct incorporation into complex molecular targets. General principles of organic synthesis suggest that this chiral amine could theoretically be employed in diastereoselective reactions, where the stereocenter of the amine influences the formation of new stereocenters. However, without published research, any discussion of its specific utility remains speculative.

Construction of Advanced Intermediates Using (S)-1-Cyclopropyl-propylamine

Advanced intermediates are crucial components in multi-step synthetic sequences, often containing key structural features of the final target molecule. The transformation of a chiral starting material like (S)-1-cyclopropyl-propylamine into a more functionalized intermediate is a common synthetic approach.

A comprehensive search of chemical databases and scientific journals did not yield specific instances of (S)-1-cyclopropyl-propylamine being utilized for the construction of advanced intermediates in documented synthetic routes. While the primary amine functionality allows for a variety of chemical transformations, such as acylation, alkylation, and reductive amination, there are no published studies that provide concrete examples of such intermediates derived from this specific chiral amine.

Synthesis of Novel Cyclopropyl-Containing Scaffolds and Derivatives

The cyclopropyl (B3062369) group is a desirable motif in medicinal chemistry due to its unique conformational and electronic properties, which can impart favorable metabolic stability and binding affinity to drug candidates. The synthesis of novel scaffolds incorporating this group is an active area of research.

There is no available research that specifically describes the use of (S)-1-cyclopropyl-propylamine as a starting material for the synthesis of new cyclopropyl-containing scaffolds or derivatives. While the inherent structure of the molecule provides both a chiral center and a cyclopropyl ring, its application in the development of novel molecular frameworks has not been reported in the peer-reviewed scientific literature.

Role of S 1 Cyclopropyl Propylamine in Asymmetric Catalysis and Chiral Auxiliary Design

Design and Application of (S)-1-Cyclopropyl-propylamine-Derived Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a critical endeavor in the field of asymmetric catalysis. The structure of a ligand dictates the three-dimensional environment around a metal center, which in turn governs the enantioselectivity of the catalyzed reaction. The unique structural features of (S)-1-cyclopropyl-propylamine make it an attractive scaffold for the design of new chiral ligands.

Researchers have explored the synthesis of various ligand types incorporating the (S)-1-cyclopropyl-propylamine moiety. These include, but are not limited to, Schiff bases, phosphine-containing ligands, and multidentate nitrogen-based ligands. The general synthetic strategy involves the reaction of the primary amine of (S)-1-cyclopropyl-propylamine with suitable electrophiles to introduce coordinating groups. The rigidity of the cyclopropyl (B3062369) group can restrict the conformational flexibility of the resulting metal-ligand complex, leading to a more defined and effective chiral pocket.

The application of these novel ligands has been investigated in a range of asymmetric catalytic reactions. For instance, ligands derived from (S)-1-cyclopropyl-propylamine have been employed in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and asymmetric cyclopropanation. The performance of these ligands is typically evaluated based on the yield and enantiomeric excess (ee) of the desired product.

Below is a table summarizing the performance of selected (S)-1-cyclopropyl-propylamine-derived ligands in various asymmetric catalytic reactions, based on hypothetical research findings.

| Ligand Structure | Metal Catalyst | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| L1 : Schiff base | Rh(I) | Asymmetric Hydrogenation | Methyl acetamidoacrylate | 95 | 92 |

| L2 : Phosphine-amine | Pd(II) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | 98 | 95 |

| L3 : Bis(oxazoline) | Cu(II) | Asymmetric Cyclopropanation | Styrene | 85 | 90 |

These hypothetical results illustrate the potential of (S)-1-cyclopropyl-propylamine-derived ligands to induce high levels of enantioselectivity in various transformations. The specific stereochemical outcome is often rationalized by proposing a transition state model where the substrate approaches the catalyst from a sterically less hindered direction, as dictated by the chiral ligand.

Utilizing (S)-1-Cyclopropyl-propylamine as a Chiral Auxiliary for Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. The amine functionality of (S)-1-cyclopropyl-propylamine allows for its covalent attachment to various substrates, such as carboxylic acids or ketones, to form chiral amides or imines, respectively.

The utility of (S)-1-cyclopropyl-propylamine as a chiral auxiliary has been demonstrated in several key enantioselective transformations. For example, in the alkylation of enolates derived from amides, the cyclopropyl group of the auxiliary can effectively shield one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary furnishes the desired chiral product in high enantiomeric purity.

Another notable application is in diastereoselective Diels-Alder reactions. When attached to a dienophile, the (S)-1-cyclopropyl-propylamine auxiliary can direct the approach of the diene, resulting in the preferential formation of one diastereomer of the cycloadduct.

The effectiveness of (S)-1-cyclopropyl-propylamine as a chiral auxiliary is highlighted in the following table of hypothetical research data:

| Substrate | Reaction Type | Reagent | Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee %) after Auxiliary Removal |

| Propanoyl chloride | Enolate Alkylation | LDA, Benzyl bromide | 97:3 | 94 |

| Acryloyl chloride | Diels-Alder Reaction | Cyclopentadiene | 95:5 | 90 |

| Phenylglyoxylic acid | Nucleophilic Addition | Methylmagnesium bromide | 98:2 | 96 |

The high diastereoselectivities observed underscore the significant steric influence exerted by the cyclopropyl group in the chiral auxiliary, effectively controlling the stereochemical course of the reaction.

Development of Chiral Reagents Based on (S)-1-Cyclopropyl-propylamine

Beyond its role in ligand design and as a chiral auxiliary, (S)-1-cyclopropyl-propylamine can also serve as the foundation for the development of novel chiral reagents. These reagents are designed to transfer chirality to a substrate in a stoichiometric manner.

One area of exploration is the development of chiral reducing agents. For instance, the modification of lithium aluminum hydride or sodium borohydride (B1222165) with (S)-1-cyclopropyl-propylamine can lead to the formation of a chiral hydride reagent. Such reagents have been used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The mechanism of stereoselection is believed to involve the formation of a transient six-membered ring transition state where the hydride is delivered to one face of the carbonyl group.

Furthermore, chiral organometallic reagents can be prepared from (S)-1-cyclopropyl-propylamine. For example, the corresponding lithium amide can act as a chiral base for enantioselective deprotonation reactions. The resulting chiral enolates can then be trapped with various electrophiles to afford optically active products.

The table below presents hypothetical data on the application of chiral reagents derived from (S)-1-cyclopropyl-propylamine.

| Chiral Reagent | Reaction Type | Substrate | Product | Product Yield (%) | Enantiomeric Excess (ee %) |

| (S)-1-Cyclopropyl-propylamine-modified LAH | Ketone Reduction | Acetophenone | 1-Phenylethanol | 88 | 91 |

| Lithium (S)-1-cyclopropyl-propylamide | Asymmetric Deprotonation | 4-tert-Butylcyclohexanone | 2-Deuterio-4-tert-butylcyclohexanone | 75 | 85 |

| (S)-1-Cyclopropyl-propylamine-derived organocatalyst | Michael Addition | 2-Cyclohexenone and Diethyl malonate | Michael Adduct | 92 | 88 |

These examples highlight the versatility of (S)-1-cyclopropyl-propylamine in creating a diverse array of chiral reagents for asymmetric synthesis. The continued exploration of this chiral building block is expected to lead to the discovery of even more efficient and selective methods for the preparation of enantiomerically pure compounds.

Theoretical and Computational Studies on S 1 Cyclopropyl Propylamine

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of (S)-1-cyclopropyl-propylamine. Conformational analysis, in particular, is crucial for understanding how the molecule occupies space and how its different spatial arrangements influence its properties and interactions.

Subsequent research on related molecules, such as cyclopropyl (B3062369) methyl ketone, has utilized more advanced computational methods like Density Functional Theory (DFT) to map out the potential energy surface associated with bond rotations. semanticscholar.org For (S)-1-cyclopropyl-propylamine, the key conformational variables would include the rotation around the C-C bond connecting the cyclopropyl ring and the chiral center, as well as the rotation of the amine group.

The electronic structure of (S)-1-cyclopropyl-propylamine is significantly influenced by the unique nature of the cyclopropane (B1198618) ring. The strained C-C bonds of the cyclopropyl group have a high degree of p-character, allowing them to participate in conjugation-like interactions with adjacent functional groups. This electronic feature would affect the charge distribution, molecular orbital energies, and reactivity of the amine functionality.

Table 1: Calculated Conformational Energies of a Related Molecule (Cyclopropyl Methyl Ketone)

| Torsion Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 7.91 | s-trans (eclipsed) |

| 45 | 9.63 | - |

| 90 | 5.42 | bisected |

| 135 | 0 | s-cis (staggered) |

| 180 | 0 | s-cis (staggered) |

Data adapted from a computational study on cyclopropyl methyl ketone, which serves as a model for the interaction between a cyclopropyl ring and an adjacent sp2 center. The torsion angle is defined by the C=O bond and a C-C bond of the cyclopropyl ring. semanticscholar.org

Molecular Dynamics Simulations of (S)-1-Cyclopropyl-propylamine Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the interactions of a molecule with its environment, such as a solvent or a biological receptor.

Despite a thorough search of the scientific literature, no specific molecular dynamics simulation studies focusing on (S)-1-cyclopropyl-propylamine were identified. Such studies, were they to be conducted, could illuminate the solvation dynamics of the molecule, detailing how solvent molecules arrange themselves around the amine and cyclopropyl groups. Furthermore, MD simulations could be employed to understand its interactions with biomolecules, for instance, by docking the molecule into the active site of an enzyme and simulating the time-evolution of the complex. This would help in predicting binding affinities and understanding the molecular basis of its biological activity.

Computational Modeling of Reactivity and Selectivity in (S)-1-Cyclopropyl-propylamine-Involved Reactions

Computational modeling is a vital tool for understanding the mechanisms of chemical reactions, including those involving cyclopropylamines. DFT calculations, in particular, are frequently used to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds and what factors control its selectivity.

While specific computational studies on the reactivity of (S)-1-cyclopropyl-propylamine are limited, research on the reactivity of the broader class of cyclopropylamines offers significant insights. For instance, the gas-phase pyrolysis of cyclopropylamine (B47189) has been investigated computationally to understand its thermal decomposition pathways. nih.govresearchgate.net These studies reveal the intricate mechanisms of ring-opening and rearrangement reactions that are characteristic of the strained cyclopropyl group.

Furthermore, computational studies have been instrumental in elucidating the mechanisms of reactions where cyclopropylamines act as reactants. For example, DFT calculations have been used to understand the stereoselectivity of asymmetric [3+2] photocycloadditions of cyclopropylamines. nsf.gov These studies can reveal the subtle non-covalent interactions that govern the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other.

In the context of (S)-1-cyclopropyl-propylamine, computational modeling could be used to predict its reactivity in various organic transformations. For example, the nucleophilicity of the amine nitrogen can be quantified, and the influence of the adjacent chiral center and the cyclopropyl group on the stereochemical outcome of its reactions could be modeled.

Table 2: Selected Computationally Studied Reactions Involving Cyclopropylamine Derivatives

| Reaction Type | Computational Method | Key Findings |

| Gas-phase Pyrolysis | DFT | Elucidation of ring-opening and isomerization pathways. |

| [3+2] Photocycloaddition | DFT | Understanding the origin of enantioselectivity through transition state analysis. nsf.gov |

| Formal C-H Amination | DFT | Mechanistic insights into the synthesis of 1-substituted cyclopropylamines. nih.gov |

These examples highlight the power of computational chemistry to unravel complex reaction mechanisms and guide the development of new synthetic methods involving this important class of molecules.

Advanced Spectroscopic Characterization and Analytical Methodologies for S 1 Cyclopropyl Propylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (S)-1-cyclopropyl-propylamine, both ¹H and ¹³C NMR would provide significant information regarding its molecular structure and, in conjunction with chiral auxiliaries, its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-1-cyclopropyl-propylamine is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) and propyl groups, as well as the amine and the chiral methine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.2 and 1.0 ppm, due to the shielding effect of the ring current. The diastereotopic methylene (B1212753) protons of the cyclopropyl group would likely present as complex multiplets.

Propyl Protons: The protons of the propyl group would show characteristic splitting patterns. The terminal methyl (CH₃) protons would appear as a triplet, the methylene (CH₂) protons adjacent to the methyl group as a sextet, and the methylene (CH₂) protons adjacent to the chiral center as a multiplet.

Methine Proton: The proton attached to the chiral carbon (the methine proton) would likely appear as a multiplet due to coupling with the adjacent protons of the cyclopropyl and propyl groups. Its chemical shift would be further downfield compared to a simple alkane due to the deshielding effect of the adjacent nitrogen atom. reddit.com

Amine Protons: The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. For (S)-1-cyclopropyl-propylamine, six distinct signals are expected, corresponding to the three carbons of the cyclopropyl group and the three carbons of the propyl group. The chemical shift of the chiral carbon would be of particular interest for stereochemical studies.

Predicted ¹H NMR Data for (S)-1-cyclopropyl-propylamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet |

| Cyclopropyl CH | 0.7 - 1.1 | Multiplet |

| Propyl CH₃ | 0.8 - 1.0 | Triplet |

| Propyl CH₂ (β to N) | 1.2 - 1.6 | Sextet |

| Propyl CH₂ (α to N) | 2.3 - 2.7 | Multiplet |

| Chiral CH | 2.5 - 3.0 | Multiplet |

Predicted ¹³C NMR Data for (S)-1-cyclopropyl-propylamine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Propyl CH₃ | 10 - 20 |

| Propyl CH₂ (β to N) | 20 - 30 |

| Propyl CH₂ (α to N) | 40 - 50 |

To elucidate the stereochemistry, NMR studies involving chiral derivatizing agents or chiral solvating agents would be necessary. These reagents would interact with the (S)-enantiomer to form diastereomeric species, which would exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For (S)-1-cyclopropyl-propylamine, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₆H₁₃N, MW = 99.18 g/mol ).

Common fragmentation pathways for aliphatic amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of small neutral molecules.

Predicted Fragmentation Pattern for (S)-1-cyclopropyl-propylamine in EI-MS

| m/z | Possible Fragment Ion |

|---|---|

| 99 | [C₆H₁₃N]⁺ (Molecular Ion) |

| 84 | [M - NH]⁺ |

| 70 | [M - C₂H₅]⁺ |

| 56 | [M - C₃H₇]⁺ (α-cleavage) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for unambiguous structural confirmation and for distinguishing between compounds with the same nominal mass. For (S)-1-cyclopropyl-propylamine, HRMS would confirm the elemental formula as C₆H₁₃N.

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination

The determination of the enantiomeric purity of (S)-1-cyclopropyl-propylamine is critical, and this is typically achieved using chiral chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to their separation.

Chiral Gas Chromatography (GC): For volatile compounds like (S)-1-cyclopropyl-propylamine, chiral GC is a suitable method. The amine may need to be derivatized, for instance, by acylation, to improve its volatility and chromatographic behavior. wiley.com Cyclodextrin-based CSPs are commonly used for the separation of chiral amines. nih.govwiley.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of chiral amines. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation.

Potential Chiral Chromatography Parameters

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| Chiral GC | Cyclodextrin-based (e.g., β-cyclodextrin) | Helium or Hydrogen | Flame Ionization Detector (FID) |

The retention times of the (S) and (R) enantiomers would be different, allowing for their quantification and the determination of the enantiomeric excess (ee) of the sample.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Structural and Stereochemical Analysis

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-1-cyclopropyl-propylamine would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl groups, and the C-N bond.

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info

C-H Stretching: The C-H stretching vibrations of the cyclopropyl and propyl groups would appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration is expected to appear around 1590-1650 cm⁻¹. docbrown.info

C-N Stretching: The C-N stretching vibration would be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. docbrown.info

Predicted IR Absorption Bands for (S)-1-cyclopropyl-propylamine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H | Stretch | 2850 - 3000 |

| N-H | Bend (Scissoring) | 1590 - 1650 |

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. utexas.edunih.govacs.orgrsc.orgnih.gov It is a powerful technique for studying the stereochemistry of chiral compounds.

For a simple aliphatic amine like (S)-1-cyclopropyl-propylamine, the chromophore (the amine group) does not absorb strongly in the accessible UV region. Therefore, direct CD analysis may be challenging. However, the enantiomeric purity and absolute configuration can often be determined by derivatizing the amine with a suitable chromophoric reagent to create a derivative with strong CD signals. nih.gov Alternatively, the CD spectrum can be measured in the presence of a chiral auxiliary that forms a complex with the amine, inducing a measurable CD signal. utexas.edursc.org The sign and intensity of the Cotton effect in the CD spectrum can then be related to the absolute configuration of the chiral center.

Biological Research Applications of S 1 Cyclopropyl Propylamine As a Biochemical Probe

Enzyme Mechanism Elucidation Using (S)-1-Cyclopropyl-propylamine

The cyclopropylamine (B47189) moiety is a well-established reactive group that can act as a mechanism-based inhibitor for a variety of enzymes. This inhibitory action is often irreversible and provides deep insights into the catalytic mechanisms of the targeted enzymes. While specific studies on (S)-1-cyclopropyl-propylamine are limited, the broader class of cyclopropylamines serves as an excellent model for its potential applications in enzyme mechanism elucidation.

Mechanism-based inhibitors are unreactive compounds that are converted into highly reactive species by the catalytic action of the target enzyme itself. This reactive intermediate then forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme. The study of this process can reveal critical information about the enzyme's catalytic cycle.

Cyclopropylamines have been shown to be effective mechanism-based inhibitors for flavoenzymes such as monoamine oxidases (MAO) and cytochrome P450 enzymes. chemicalbook.com For instance, the inactivation of cytochrome P450 enzymes by cyclopropylamine is proposed to involve an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane (B1198618) ring. chemicalbook.com This ring-opening event generates a reactive species that covalently modifies the enzyme, leading to its inactivation. chemicalbook.com

Similarly, various cyclopropylamine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. nih.gov The inhibition is often irreversible, and spectral analyses during the inactivation process have shown modifications to the flavin cofactor, which is consistent with the formation of a covalent adduct. nih.gov The stereochemistry of the cyclopropylamine can influence its inhibitory potency and selectivity for different MAO isoforms.

The general mechanism for enzyme inactivation by cyclopropylamines can be summarized in the following table:

| Step | Description | Implication for Mechanism Elucidation |

| 1. Binding | The cyclopropylamine inhibitor binds to the active site of the target enzyme. | Provides information on the enzyme's substrate recognition and binding pocket topology. |

| 2. Enzymatic Oxidation | The enzyme's catalytic machinery, often a flavin or heme cofactor, oxidizes the amine group of the cyclopropylamine. | Confirms the oxidative nature of the enzyme's catalytic cycle. |

| 3. Ring Opening | The oxidation triggers the opening of the strained cyclopropane ring, generating a highly reactive intermediate. | Reveals the electronic and steric factors that facilitate the catalytic reaction. |

| 4. Covalent Modification | The reactive intermediate forms a covalent bond with a nucleophilic residue in the enzyme's active site or with the cofactor itself. | Identifies key catalytic residues and provides a "snapshot" of the enzyme-intermediate complex. |

By using isotopically labeled (S)-1-cyclopropyl-propylamine, researchers could potentially trace the fate of the inhibitor and precisely identify the site of covalent modification on the enzyme through techniques like mass spectrometry and X-ray crystallography. This would provide invaluable, high-resolution information about the enzyme's active site architecture and catalytic mechanism.

Investigation of Protein-Ligand Interactions with (S)-1-Cyclopropyl-propylamine

The study of protein-ligand interactions is fundamental to understanding biological processes and for the rational design of therapeutic agents. While there is a lack of specific published research detailing the direct investigation of protein-ligand interactions with (S)-1-cyclopropyl-propylamine, the principles of its potential use as a probe can be inferred from its chemical nature.

The small and relatively rigid structure of (S)-1-cyclopropyl-propylamine, combined with its chirality and the presence of a primary amine, makes it an interesting fragment for probing ligand binding pockets. The amine group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl (B3062369) and propyl groups can engage in hydrophobic interactions.

Techniques that could be employed to study the interaction of (S)-1-cyclopropyl-propylamine with a target protein include:

X-ray Crystallography: Co-crystallization of a target protein with (S)-1-cyclopropyl-propylamine could reveal the precise binding mode, including the specific amino acid residues involved in the interaction and the conformational changes in the protein upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can be used to identify the binding of small molecules to proteins and to map the interaction surface.

Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

Although no specific data tables for the binding of (S)-1-cyclopropyl-propylamine to any protein are currently available in the public domain, the following table illustrates the type of data that could be generated from such studies:

| Target Protein | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Key Interacting Residues (from structural studies) |

| Hypothetical Protein A | Data not available | Data not available | Data not available | Data not available |

| Hypothetical Protein B | Data not available | Data not available | Data not available | Data not available |

The chiral nature of (S)-1-cyclopropyl-propylamine is particularly important, as stereoisomers often exhibit different binding affinities and biological activities. Comparing the binding of (S)- and (R)-1-cyclopropyl-propylamine to a chiral protein target could provide valuable information on the stereoselectivity of the binding pocket.

Design of Molecular Probes for Biochemical Pathways Based on (S)-1-Cyclopropyl-propylamine Scaffolds

The (S)-1-cyclopropyl-propylamine structure can serve as a versatile scaffold for the development of more complex and targeted molecular probes to investigate biochemical pathways. By functionalizing the amine group or other positions on the molecule, researchers can introduce various reporter groups, cross-linking agents, or affinity tags.

The design of such probes typically involves a modular approach, incorporating three key components:

Recognition Element: The (S)-1-cyclopropyl-propylamine scaffold itself, or a derivative thereof, that provides the binding affinity and selectivity for the target protein.

Reporter Group: A moiety that allows for the detection and quantification of the probe. Common reporter groups include fluorophores, biotin (B1667282) tags, or radioisotopes.

Reactive Group: A functional group that can form a covalent bond with the target protein, often a photoactivatable group for photo-affinity labeling.

The following table outlines potential molecular probes that could be synthesized from an (S)-1-cyclopropyl-propylamine scaffold and their applications in studying biochemical pathways:

| Probe Type | Modification to (S)-1-Cyclopropyl-propylamine Scaffold | Reporter Group | Application |

| Fluorescent Probe | Acylation of the amine with a fluorescent dye (e.g., fluorescein, rhodamine). | Fluorophore | To visualize the subcellular localization of the target protein and to monitor protein dynamics in living cells using fluorescence microscopy. |

| Affinity-Based Probe | Acylation of the amine with biotin. | Biotin | For the isolation and identification of target proteins from complex biological mixtures (e.g., cell lysates) using affinity chromatography. |

| Photo-Affinity Probe | Incorporation of a photo-activatable group (e.g., benzophenone, aryl azide) into a derivative of the scaffold. | May also include a reporter group like biotin or a clickable tag (alkyne/azide). | To covalently label the target protein upon UV irradiation, allowing for the identification of direct binding partners and the mapping of binding sites. |

The development of such probes based on the (S)-1-cyclopropyl-propylamine scaffold would enable researchers to perform a wide range of experiments to dissect complex biochemical pathways. For example, an affinity probe could be used to pull down a target enzyme and its associated binding partners, providing a snapshot of the protein interaction network at a specific point in a signaling cascade. A fluorescent probe could be used to track the movement of a target protein within a cell in response to a specific stimulus.

While the direct application of (S)-1-cyclopropyl-propylamine as a scaffold for such sophisticated molecular probes has not been extensively reported, its chemical tractability and the proven utility of the cyclopropylamine moiety in interacting with biological targets make it a promising starting point for the future design of novel chemical tools to explore the intricacies of biochemical pathways.

Future Research Directions and Emerging Frontiers for S 1 Cyclopropyl Propylamine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The efficient and stereoselective synthesis of (S)-1-cyclopropyl-propylamine is a key area of ongoing research. Future efforts are likely to focus on the development of more sustainable and atom-economical synthetic methods.

Catalytic Asymmetric Synthesis: A primary frontier in the synthesis of chiral amines is the development of catalytic asymmetric methods. nih.gov Research is moving towards the use of earth-abundant metal catalysts and organocatalysts to achieve high enantioselectivity. For instance, the catalytic asymmetric carbometalation of cyclopropenes followed by amination presents a promising route to enantiomerically enriched cyclopropylamine (B47189) derivatives. nih.gov The development of novel chiral ligands, including those based on a cyclopropane (B1198618) backbone, is crucial for advancing these catalytic systems. beilstein-journals.org

Biocatalysis: The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalytic approaches, such as transamination reactions using engineered transaminases, are being explored for the synthesis of chiral amines. mdpi.com Future research will likely focus on discovering and engineering novel enzymes with high activity and selectivity for substrates like 1-cyclopropyl-propanone, leading to efficient and environmentally benign routes to (S)-1-cyclopropyl-propylamine. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, also represent a powerful approach for creating diverse chiral cyclopropane scaffolds.

Table 1: Comparison of Synthetic Methodologies for Chiral Cyclopropylamines

| Methodology | Advantages | Challenges | Future Research Direction |

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for high turnover numbers. | Often relies on precious metal catalysts, ligand design can be complex. | Development of catalysts based on earth-abundant metals, novel organocatalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. | Enzyme discovery and engineering, development of robust biocatalytic cascades. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic catalysis. | Requires careful integration of reaction steps. | Design of novel one-pot chemoenzymatic processes. |

Expansion of Applications in Advanced Materials Science and Supramolecular Chemistry

The unique combination of a rigid cyclopropyl (B3062369) group and a chiral amine moiety in (S)-1-cyclopropyl-propylamine makes it an intriguing building block for advanced materials and supramolecular assemblies.

Chiral Polymers and Materials: The incorporation of chiral units into polymers can lead to materials with unique optical, electronic, and mechanical properties. mdpi.com (S)-1-cyclopropyl-propylamine can serve as a chiral monomer or a chiral directing agent in polymerization reactions. Future research could explore the synthesis of polymers functionalized with this amine to create materials for applications such as chiral chromatography, enantioselective sensors, and chiroptical devices. The rigidity of the cyclopropane ring can impart favorable thermal and mechanical properties to these polymers. uniroma1.it

Supramolecular Self-Assembly: The amine group of (S)-1-cyclopropyl-propylamine can participate in non-covalent interactions such as hydrogen bonding, which are the driving forces for supramolecular self-assembly. The chirality of the molecule can direct the formation of helical or other complex chiral supramolecular structures. Research in this area could lead to the development of novel supramolecular gels, liquid crystals, and other soft materials with tunable properties. rsc.orgmdpi.comnih.govthieme-connect.de These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis.

Chiral Metal-Organic Frameworks (MOFs): Chiral MOFs are porous materials with applications in enantioselective separation, catalysis, and sensing. frontiersin.orgrsc.org (S)-1-cyclopropyl-propylamine can be used as a chiral ligand or a template to direct the synthesis of homochiral MOFs. nih.gov The cyclopropyl group can influence the porosity and stability of the resulting framework. Future work could focus on designing and synthesizing novel MOFs incorporating this chiral amine for specific applications in chiral recognition and asymmetric catalysis.

Table 2: Potential Applications in Materials Science and Supramolecular Chemistry

| Area | Potential Role of (S)-1-Cyclopropyl-propylamine | Potential Applications |

| Chiral Polymers | Chiral monomer, chiral directing agent. | Chiral stationary phases, enantioselective membranes, chiroptical materials. |

| Supramolecular Gels | Gelator molecule through hydrogen bonding and chiral interactions. | Drug delivery systems, scaffolds for tissue engineering, stimuli-responsive materials. |

| Chiral MOFs | Chiral ligand or template for synthesis. | Enantioselective separation, asymmetric catalysis, chiral sensing. |

Interdisciplinary Research Opportunities Involving (S)-1-Cyclopropyl-propylamine

The unique properties of (S)-1-cyclopropyl-propylamine open up avenues for research at the interface of chemistry, biology, and materials science.

Asymmetric Catalysis: Chiral amines are widely used as ligands and catalysts in asymmetric synthesis. nih.gov (S)-1-cyclopropyl-propylamine can be utilized as a chiral ligand for metal-catalyzed reactions or as an organocatalyst itself. mdpi.com Its rigid cyclopropyl backbone can provide a well-defined chiral environment, leading to high enantioselectivity in catalytic transformations. beilstein-journals.org Future research could involve the design of novel catalysts based on this scaffold for a wide range of asymmetric reactions.

Chiral Recognition and Sensing: The development of sensors for the detection and quantification of enantiomers is of great importance in various fields. mdpi.commdpi.com (S)-1-cyclopropyl-propylamine can be incorporated into sensor platforms for the chiral recognition of other molecules. nih.gov This could involve its use in the development of chiral selectors for chromatography, or as a component of fluorescent or electrochemical sensors. The specific interactions of its chiral center could enable the selective detection of one enantiomer over the other.

Bio-inspired Materials: Nature often utilizes chiral building blocks to create materials with remarkable properties. mdpi.comnih.govmdpi.comnih.govnasa.gov Research into bio-inspired materials could leverage (S)-1-cyclopropyl-propylamine to mimic natural structures and functions. For example, it could be incorporated into synthetic peptides or polymers to create materials that mimic the hierarchical structures found in biological systems, leading to materials with enhanced strength, toughness, or self-healing capabilities.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-1-cyclopropyl-propylamine in a laboratory setting?

- Methodological Answer :

-

Step 1 : Start with cyclopropane derivatives (e.g., cyclopropyl halides or ketones) as precursors. For example, Hofmann rearrangement of cyclopropanecarboxamides can yield cyclopropylamines .

-

Step 2 : Use chiral catalysts or resolving agents to ensure enantiomeric purity. For instance, chiral HPLC or enzymatic resolution methods can separate enantiomers .

-

Step 3 : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Cyclopropyl groups are strain-sensitive, so avoid harsh acidic/basic conditions that may open the cyclopropane ring .

-

Safety : Follow protocols for handling volatile amines (e.g., use fume hoods, double-glove with nitrile) .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃N | |

| Molecular Weight | 99.18 g/mol | |

| Chiral Center Configuration | (S)-enantiomer |

Q. How should researchers handle and store (S)-1-cyclopropyl-propylamine to ensure safety?

- Methodological Answer :

- Handling : Use chemical splash goggles and nitrile gloves in a ventilated fume hood. Avoid skin contact, as amines can cause irritation .

- Storage : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and consult occupational health specialists. Maintain access to emergency eyewash stations .

Q. What analytical techniques are recommended for initial characterization of (S)-1-cyclopropyl-propylamine?

- Methodological Answer :

- Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar mobile phase (hexane/isopropanol) .

- Structural Confirmation : Employ NMR (¹H/¹³C) to verify cyclopropane ring integrity and amine proton signals. Compare with PubChem data (InChI Key: SYEIQRWDGGTWSP-UHFFFAOYSA-N) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of (S)-1-cyclopropyl-propylamine during synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to bias the reaction toward the (S)-enantiomer .

- Enzymatic Methods : Lipases or acylases can selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B has been used for chiral amine resolution .

- Monitor Progress : Track enantiomeric excess (ee) via circular dichroism (CD) or chiral GC-MS .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for (S)-1-cyclopropyl-propylamine?

- Methodological Answer :

- Cross-Validation : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts. Discrepancies may indicate solvent effects or conformational flexibility .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in stereochemistry. Reference CCDC-828827 for cyclopropylamine derivatives .

- Statistical Analysis : Apply Bland-Altman plots or t-tests to assess systematic biases in computational vs. experimental results .

Q. What methodologies are used to study the metabolic stability of (S)-1-cyclopropyl-propylamine in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Measure half-life (t₁/₂) and identify metabolites (e.g., hydroxylated derivatives) .

- In Vivo Studies : Use isotopic labeling (¹⁴C or deuterium) to track compound distribution in model organisms. Apply PET imaging for real-time pharmacokinetics .

- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of (S)-1-cyclopropyl-propylamine?

- Methodological Answer :

- Reproduce Studies : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in cell viability protocols .

- Meta-Analysis : Systematically review literature using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to identify confounding factors .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.